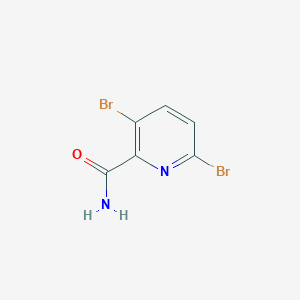
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for the selective introduction of the difluoromethyl group at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves the use of metal-catalyzed cross-coupling reactions or Minisci-type radical chemistry. These methods are advantageous due to their high efficiency and selectivity, allowing for the large-scale production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Trifluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- 1-(Chloromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- 1-(Bromomethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Uniqueness
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C7H5F2NO2 |
|---|---|
Molekulargewicht |
173.12 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2-oxopyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)10-2-1-5(4-11)3-6(10)12/h1-4,7H |
InChI-Schlüssel |
QGGLVFAONOMQKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C=C1C=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)






